(3R)-3-Amino-3-cycloheptylpropanamide
CAS No.:
Cat. No.: VC17806477
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | (3R)-3-amino-3-cycloheptylpropanamide |
| Standard InChI | InChI=1S/C10H20N2O/c11-9(7-10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H2,12,13)/t9-/m1/s1 |
| Standard InChI Key | XQVXVBULIMSRQR-SECBINFHSA-N |
| Isomeric SMILES | C1CCCC(CC1)[C@@H](CC(=O)N)N |
| Canonical SMILES | C1CCCC(CC1)C(CC(=O)N)N |
Introduction
(3R)-3-Amino-3-cycloheptylpropanamide is a chiral compound belonging to the class of amino acids and amides. Its structure features a cycloheptyl group attached to a propanamide backbone, which contributes to its unique properties and potential biological activities. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating the presence of an amino group and a cycloheptyl substituent at the third carbon position. This configuration is significant as it influences both the chemical reactivity and biological interactions of the molecule.
Synthesis Methods
The synthesis of (3R)-3-Amino-3-cycloheptylpropanamide can be approached through several methods, often involving advanced purification techniques such as chromatography to optimize yield and purity. These methods highlight the compound's accessibility for research and industrial applications.
Biological Activities and Potential Applications
Research into (3R)-3-Amino-3-cycloheptylpropanamide has indicated potential biological activities, particularly in relation to its interaction with neurotransmitter systems. Compounds with similar structures have been studied for their effects on mu opioid receptors, suggesting that this compound may also exhibit significant pharmacological properties. The rigidity introduced by the cycloheptyl group could enhance binding affinity to biological targets, thereby influencing physiological responses.
| Potential Application | Description |
|---|---|
| Neurotransmitter Interaction | Potential effects on mu opioid receptors |
| Pharmacological Properties | Enhanced binding affinity due to cycloheptyl group |
| Therapeutic Uses | Potential as a lead compound in drug discovery |
Research Findings and Future Directions
Studies focusing on the interactions of (3R)-3-Amino-3-cycloheptylpropanamide with biomolecules reveal its potential as a lead compound in drug discovery. The amino group allows for hydrogen bonding, enhancing binding affinity to target proteins. Furthermore, its cycloheptyl moiety provides a unique steric environment that may influence selectivity and efficacy against specific biological targets.
Investigating these interactions is crucial for understanding its potential therapeutic effects and mechanisms of action. Future research should focus on in-depth studies of its pharmacokinetics and pharmacodynamics to fully explore its therapeutic potential.
Comparison with Similar Compounds
The uniqueness of (3R)-3-Amino-3-cycloheptylpropanamide lies in its specific combination of functional groups and ring structure. The cycloheptyl group provides a degree of rigidity that is not present in smaller cyclic analogs like cyclopropyl or cyclobutyl groups. This rigidity can significantly influence both chemical reactivity and biological interactions, making it distinct from other similar compounds.
| Compound | Cycloalkyl Group | Stereochemistry |
|---|---|---|
| (3R)-3-Amino-3-cycloheptylpropanamide | Cycloheptyl | (3R) |
| (3R)-3-Amino-3-cyclopentylpropanamide | Cyclopentyl | (3R) |
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